molecular formula C19H36O5 B14384919 3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid CAS No. 88444-06-8

3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid

Cat. No.: B14384919
CAS No.: 88444-06-8
M. Wt: 344.5 g/mol
InChI Key: NFMBEEGAYCGQJC-UHFFFAOYSA-N
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Description

3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid is a complex organic compound with a unique structure that includes a long alkyl chain and a hydroxyl group attached to a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pentanedioic acid derivative with 11,11-dimethyldodecyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a strong base like sodium hydride (NaH) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used to replace the hydroxyl group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, such as enzyme inhibitors or signaling molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The long alkyl chain can also interact with lipid membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(11,11-Dimethyldodecyl)-3-hydroxybutanedioic acid
  • 3-(11,11-Dimethyldodecyl)-3-hydroxyhexanedioic acid

Uniqueness

3-(11,11-Dimethyldodecyl)-3-hydroxypentanedioic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

88444-06-8

Molecular Formula

C19H36O5

Molecular Weight

344.5 g/mol

IUPAC Name

3-(11,11-dimethyldodecyl)-3-hydroxypentanedioic acid

InChI

InChI=1S/C19H36O5/c1-18(2,3)12-10-8-6-4-5-7-9-11-13-19(24,14-16(20)21)15-17(22)23/h24H,4-15H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

NFMBEEGAYCGQJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCCCCCC(CC(=O)O)(CC(=O)O)O

Origin of Product

United States

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